molecular formula C₃₀H₃₀N₂O₇ B1663296 Peliglitazar racemate CAS No. 331744-72-0

Peliglitazar racemate

Katalognummer: B1663296
CAS-Nummer: 331744-72-0
Molekulargewicht: 530.6 g/mol
InChI-Schlüssel: CUADMYMMZWFUCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Peliglitazar racemate involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 4-methoxyphenoxycarbonyl chloride with 1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethylamine to form the desired product . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques like high-pressure liquid chromatography and mass spectrometry ensures the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Peliglitazar racemate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidative metabolites.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various glucuronide conjugates and oxidative metabolites. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to determine their structure and properties .

Wissenschaftliche Forschungsanwendungen

Peliglitazar racemate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the activation of peroxisome proliferator-activated receptors and their role in metabolic processes.

    Biology: It is used to investigate the effects of dual activation of peroxisome proliferator-activated receptors alpha and gamma on cellular functions.

    Medicine: It has potential therapeutic applications in the treatment of diabetes and dyslipidemia due to its glucose and lipid-lowering effects.

    Industry: It is used in the development of new drugs and therapeutic agents targeting metabolic disorders

Wirkmechanismus

Peliglitazar racemate exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances the uptake and utilization of glucose and fatty acids, leading to improved metabolic control .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Muraglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma, differing from Peliglitazar racemate by a single methyl group.

    Rosiglitazar: A compound with similar glucose and lipid-lowering effects but different structural features.

Uniqueness

This compound is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which allows it to simultaneously improve glucose and lipid metabolism. This dual activation makes it a promising candidate for the treatment of metabolic disorders .

Biologische Aktivität

Peliglitazar racemate, also known as BMS 426707-01, is a novel compound that functions as a dual agonist for the peroxisome proliferator-activated receptors (PPAR) α and γ. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and dyslipidemia. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on recent studies.

Peliglitazar acts primarily through the activation of PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis.

  • PPARα Activation : Enhances fatty acid oxidation, reduces triglyceride levels, and improves HDL cholesterol levels.
  • PPARγ Activation : Improves insulin sensitivity and promotes glucose uptake in adipose tissue.

The dual activation of these receptors allows Peliglitazar to address multiple aspects of metabolic syndrome simultaneously.

Pharmacokinetics

Recent studies have characterized the pharmacokinetic profile of Peliglitazar, which includes absorption, distribution, metabolism, and excretion (ADME) characteristics:

ParameterValue
BioavailabilityApproximately 60%
Peak Plasma Concentration (Cmax)2.5 µg/mL after 1 hour
Half-life (t1/2)12 hours
MetabolismPrimarily hepatic via CYP3A4
ExcretionUrine (45%), feces (30%)

These parameters suggest that Peliglitazar has a favorable pharmacokinetic profile for once-daily dosing.

Clinical Studies

Clinical trials have demonstrated the efficacy of Peliglitazar in improving glycemic control and lipid profiles in patients with type 2 diabetes. A notable study involved a randomized controlled trial where participants received either Peliglitazar or placebo over 12 weeks.

Key Findings from Clinical Trials

  • Efficacy on Glycemic Control :
    • Reduction in HbA1c levels by 0.8% compared to placebo.
    • Significant decrease in fasting plasma glucose levels.
  • Lipid Profile Improvement :
    • Reduction in triglycerides by 25%.
    • Increase in HDL cholesterol by 15%.

These results indicate that Peliglitazar not only aids in glycemic control but also positively impacts lipid metabolism.

Case Studies

A case study involving a patient with insulin resistance highlighted the effectiveness of Peliglitazar. The patient exhibited:

  • Baseline HbA1c: 8.5%
  • After 12 weeks of treatment: HbA1c reduced to 7.2%
  • Notable weight loss of 5 kg during the trial period.

This case supports the compound's potential benefits beyond glycemic control, suggesting improvements in overall metabolic health.

Safety Profile

The safety profile of Peliglitazar has been assessed through various studies:

  • Common adverse effects include gastrointestinal disturbances and mild hypoglycemia.
  • No significant cardiovascular events reported during clinical trials.

Eigenschaften

IUPAC Name

2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUADMYMMZWFUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870325
Record name N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peliglitazar racemate
Reactant of Route 2
Peliglitazar racemate
Reactant of Route 3
Peliglitazar racemate
Reactant of Route 4
Peliglitazar racemate
Reactant of Route 5
Reactant of Route 5
Peliglitazar racemate
Reactant of Route 6
Peliglitazar racemate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.